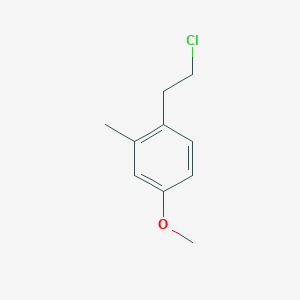

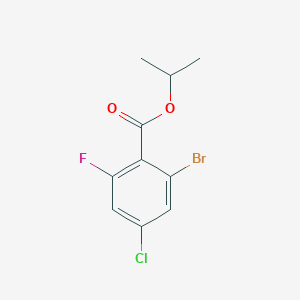

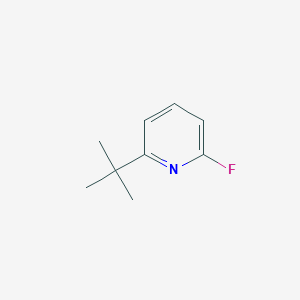

![molecular formula C19H27NO6 B15146202 2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)

2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Harzianic acid is a secondary metabolite produced by the fungus Trichoderma harzianum. It belongs to the class of compounds known as tetramic acids. Harzianic acid is notable for its antifungal and plant growth-promoting activities. It has the ability to bind essential metals such as iron (III), which may play a role in altering nutrient availability in the soil environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of harzianic acid involves the cultivation of Trichoderma harzianum under specific conditions. The fungus is grown in a nutrient-rich medium, and the secondary metabolites are extracted using organic solvents. The crude extract is then purified using chromatographic techniques to isolate harzianic acid .

Industrial Production Methods: Industrial production of harzianic acid follows a similar approach but on a larger scale. Fermentation tanks are used to cultivate Trichoderma harzianum, and the extraction and purification processes are optimized for higher yield and purity. The use of bioreactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of harzianic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Harzianic acid undergoes various chemical reactions, including:

Chelation: Harzianic acid forms complexes with metal ions such as iron (III), zinc (II), and copper (II).

Oxidation and Reduction: Harzianic acid can participate in redox reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Oxidation and Reduction: Standard oxidizing and reducing agents can be used, but specific conditions depend on the desired outcome of the reaction.

Major Products Formed:

Applications De Recherche Scientifique

Harzianic acid has a wide range of scientific research applications, including:

Chemistry:

Metal Chelation Studies: Harzianic acid is used to study the chelation properties of tetramic acids and their interactions with various metal ions.

Biology:

Antifungal Activity: Harzianic acid exhibits strong antifungal properties against a variety of plant pathogens, making it a valuable tool in agricultural research.

Plant Growth Promotion: It promotes plant growth by enhancing nutrient availability and stimulating plant defense mechanisms.

Medicine:

Antimicrobial Activity: Harzianic acid has shown antimicrobial activity against Gram-positive bacteria by targeting the cell membrane.

Industry:

Mécanisme D'action

Harzianic acid exerts its effects through several mechanisms:

Antifungal Activity:

Iron Chelation: By binding to iron (III), harzianic acid deprives fungal pathogens of essential nutrients, inhibiting their growth.

Antimicrobial Activity:

Cell Membrane Targeting: Harzianic acid disrupts the cell membrane of Gram-positive bacteria, leading to cell lysis and death.

Plant Growth Promotion:

Comparaison Avec Des Composés Similaires

Harzianic acid is unique among tetramic acids due to its strong metal chelation properties and broad-spectrum biological activities. Similar compounds include:

Isoharzianic Acid: A stereoisomer of harzianic acid with similar biological activities but different structural properties.

Trichodermic Acid: Another tetramic acid produced by Trichoderma species, known for its antifungal properties.

Uniqueness: Harzianic acid’s ability to bind iron (III) with high affinity and its dual role in antifungal and plant growth-promoting activities make it a valuable compound in both agricultural and medical research .

Propriétés

Formule moléculaire |

C19H27NO6 |

|---|---|

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

2-hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H27NO6/c1-5-6-7-8-9-10-14(21)15-16(22)13(20(4)17(15)23)11-19(26,12(2)3)18(24)25/h7-10,12-13,21,26H,5-6,11H2,1-4H3,(H,24,25) |

Clé InChI |

FQSWTHMMNDRFAI-UHFFFAOYSA-N |

SMILES canonique |

CCCC=CC=CC(=C1C(=O)C(N(C1=O)C)CC(C(C)C)(C(=O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

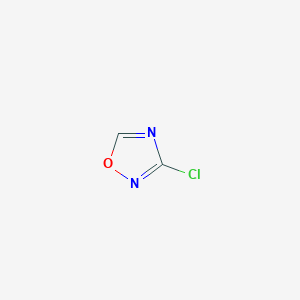

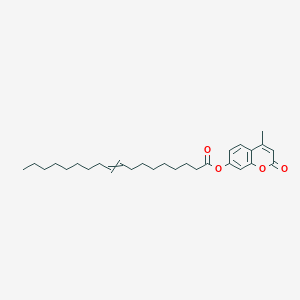

![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)

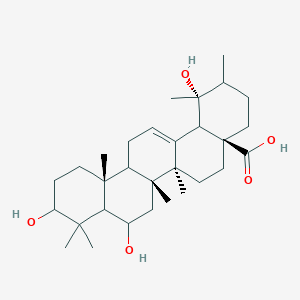

![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)